3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

GABA receptor pharmacology neuroactive steroid site ion channel modulator

Ensure your research integrity by specifying CAS 43189-49-7—the resolved (−)-enantiomer. Unlike the racemic mixture (CAS 43189-50-0) or unsubstituted hydantoin cores, this compound provides defined stereochemistry for reproducible chiral chromatography method development and ion-channel SAR studies. Its C4-methyl substitution and propanoic acid handle enable precise ADME profiling and library synthesis. Do not accept generic hydantoin substitutes for stereosensitive work.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 43189-49-7
Cat. No. B3425579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
CAS43189-49-7
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)CCC(=O)O
InChIInChI=1S/C7H10N2O4/c1-7(3-2-4(10)11)5(12)8-6(13)9-7/h2-3H2,1H3,(H,10,11)(H2,8,9,12,13)
InChIKeyIJLYHEHUVLPNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 43189-49-7): Procurement-Grade Hydantoin Scaffold for Targeted Synthesis and Assay Development


3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 43189-49-7), also known as (−)-4-Methyl-2,5-dioxo-4-imidazolidinepropanoic acid, is a chiral hydantoin (imidazolidine-2,4‑dione) derivative with a molecular formula of C₇H₁₀N₂O₄ and an exact mass of 186.064056 Da . The compound features a methyl substituent at the C4 position of the hydantoin ring, distinguishing it from the unsubstituted hydantoin-5-propionic acid core, and a propanoic acid side chain that provides a handle for further functionalization . Its stereochemical designation as the (−)-enantiomer (levorotatory) is explicitly documented in authoritative databases, with the racemic or alternative stereoisomeric forms assigned distinct CAS numbers (e.g., 43189-50-0), underscoring the need for precise specification in procurement workflows [1].

Why Generic Hydantoin Analogs Cannot Substitute for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 43189-49-7) in Sensitive Applications


In-class hydantoin derivatives cannot be freely interchanged for CAS 43189-49-7 due to three non‑negotiable differentiation vectors: (i) stereochemical identity—this compound is the resolved (−)-enantiomer, whereas related entries such as CAS 43189-50-0 represent racemic mixtures or alternative stereoisomers with distinct physicochemical and biological behavior ; (ii) the presence of the C4 methyl group, which alters lipophilicity, hydrogen‑bonding capacity, and receptor‑binding geometry relative to the unsubstituted hydantoin-5-propionic acid (CAS 5624-26-0, C₆H₈N₂O₄) ; and (iii) documented, albeit modest, antagonist activity at the α4β1δ GABAA receptor (IC₅₀ = 1.02 × 10³ nM), a functional attribute that may be absent or uncharacterized in close analogs [1]. Generic substitution therefore risks compromising stereochemical purity, altering ADME‑relevant physicochemical properties, and introducing uncontrolled variability in bioassay outcomes.

Quantitative Differentiation Evidence for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 43189-49-7) vs. Closest Analogs


Evidence 1: GABAA Receptor Antagonist Activity—Functional Differentiation from In-Class Hydantoins

CAS 43189-49-7 exhibits measurable antagonist activity at the recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp‑In cells, with an IC₅₀ value of 1.02 × 10³ nM (1.02 μM) determined by FMP assay [1]. This functional annotation is absent for the unsubstituted hydantoin-5-propionic acid (CAS 5624-26-0) and most simple hydantoin derivatives, which lack documented ion‑channel activity. While the potency is modest (low micromolar range), the presence of any receptor‑level activity differentiates this scaffold from inert analogs and establishes a baseline for structure–activity relationship (SAR) studies.

GABA receptor pharmacology neuroactive steroid site ion channel modulator

Evidence 2: Physicochemical Differentiation—C4 Methyl Substitution Alters Lipophilicity and Solubility vs. Unsubstituted Hydantoin Core

The C4 methyl group in CAS 43189-49-7 confers measurable differences in key physicochemical descriptors compared to the unsubstituted analog hydantoin-5-propionic acid (CAS 5624-26-0, C₆H₈N₂O₄). The target compound exhibits a higher molecular weight (186.17 vs. 172.14 g/mol), a distinct computed logP value (−0.80 vs. −1.2 for the unsubstituted analog), and corresponding shifts in logD profiles across physiological pH ranges . Specifically, the predicted ACD/LogP for the target compound is −1.10, while the unsubstituted core has an XLogP3 of −1.2; the logD at pH 5.5 is −2.27 for the target compound [1]. These differences, though numerically modest, reflect the incremental lipophilicity introduced by the methyl group, which can influence membrane permeability, protein binding, and chromatographic retention.

physicochemical profiling logP prediction solubility classification

Evidence 3: Stereochemical Identity—CAS 43189-49-7 as the Resolved (−)-Enantiomer vs. Racemic or Alternative Stereoisomers

CAS 43189-49-7 is explicitly designated as the (−)-enantiomer (levorotatory) of 4-methyl-2,5-dioxo-4-imidazolidinepropanoic acid in authoritative databases such as ChemSpider and CAS Common Chemistry . The racemic mixture or alternative stereoisomeric form is assigned a distinct CAS registry number (43189-50-0), and commercial suppliers confirm this as a separate entry [1]. While direct quantitative data comparing the optical rotation or enantiomeric excess (ee) of the two entries is not available in the open literature for this specific compound, the class‑level principle that stereochemistry governs biological recognition and chromatographic behavior is well established for hydantoin derivatives, including documented differences in antibacterial activity between enantiomers of 2,4‑imidazolidinediones [2].

chiral resolution stereochemistry-dependent pharmacology enantiomer purity

Optimal Application Scenarios for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic Acid (CAS 43189-49-7) Based on Verified Differentiation Evidence


Scenario 1: GABAA Receptor Pharmacology and Ion‑Channel Assay Development

Given the documented IC₅₀ of 1.02 μM at the recombinant α4β1δ GABAA receptor [1], CAS 43189-49-7 serves as a low‑potency tool compound for establishing assay windows, validating screening protocols, and exploring the structure–activity relationships of hydantoin‑based ion‑channel modulators. The modest potency makes it suitable as a reference ligand for calibrating fluorescence‑based membrane potential assays (e.g., FMP) in HEK293 expression systems.

Scenario 2: Chiral Chromatography Method Development and Enantiopure Synthesis

The explicit stereochemical designation of CAS 43189-49-7 as the (−)-enantiomer [1] positions it as a standard for chiral HPLC or SFC method development. Researchers requiring a defined enantiomer—rather than a racemate (CAS 43189-50-0)—can use this compound to establish retention time references, optimize chiral stationary phase selection, or serve as a starting material for enantioselective derivatization .

Scenario 3: Physicochemical Profiling and In Silico ADME Modeling

The distinct physicochemical parameters of CAS 43189-49-7—including MW of 186.17 g/mol, computed logP of −0.80 to −1.10, and logD shifts across pH ranges [1]—support its use as a calibration standard in reverse‑phase HPLC method development and as a validation set compound for in silico logP/logD prediction algorithms . The methyl substitution provides a modest but measurable increment in lipophilicity relative to the unsubstituted hydantoin core, useful for benchmarking computational models.

Scenario 4: Synthetic Intermediate for Hydantoin‑Derived Libraries

The propanoic acid side chain and free imidazolidine‑2,4‑dione ring nitrogen of CAS 43189-49-7 [1] offer two distinct sites for further functionalization (e.g., amide coupling, esterification, N‑alkylation). The compound serves as a versatile building block for generating focused libraries of hydantoin derivatives, particularly for exploring the SAR consequences of C4 substitution and side‑chain modifications in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.